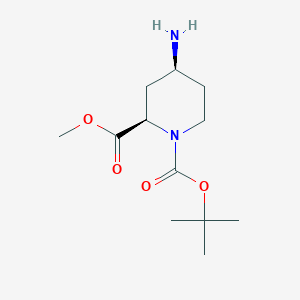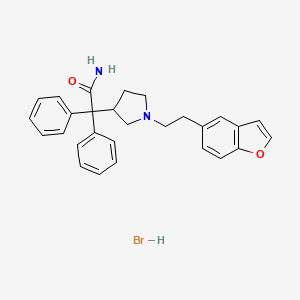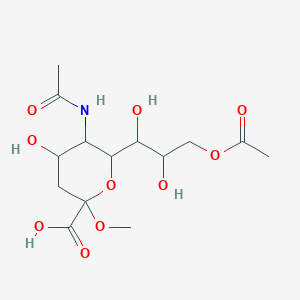
N-Acetyl-2-O-methyl-alpha-neuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-2-O-methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and proteins. They play crucial roles in cellular recognition, signaling, and pathogen interactions. This compound is particularly significant in the study of glycosylation processes and the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-alpha-neuraminic acid typically involves the methylation of N-acetylneuraminic acid. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase are used to catalyze the conversion of substrates into the desired product. This method is advantageous as it operates under mild conditions and produces fewer by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as acyl chlorides or alkyl halides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-2-O-methyl-alpha-neuraminic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in developing antiviral and antibacterial agents.
Industry: Utilized in the production of glycosylated products and as a research tool in glycomics.
Wirkmechanismus
The mechanism of action of N-Acetyl-2-O-methyl-alpha-neuraminic acid involves its interaction with specific receptors and enzymes on the cell surface. It can act as a ligand for sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins. These interactions can modulate immune responses, cell adhesion, and pathogen recognition. The compound’s methylation enhances its stability and binding affinity, making it a valuable tool in studying glycan-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylneuraminic acid: The parent compound, commonly found in nature.
N-Glycolylneuraminic acid: Another derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic acid: A structurally similar sialic acid with different functional groups.
Uniqueness
N-Acetyl-2-O-methyl-alpha-neuraminic acid is unique due to its methylation, which enhances its stability and binding properties. This modification allows for more precise studies of glycan interactions and the development of therapeutic agents with improved efficacy.
Eigenschaften
Molekularformel |
C14H23NO10 |
|---|---|
Molekulargewicht |
365.33 g/mol |
IUPAC-Name |
5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22) |
InChI-Schlüssel |
NIEBVOWRRSQMQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



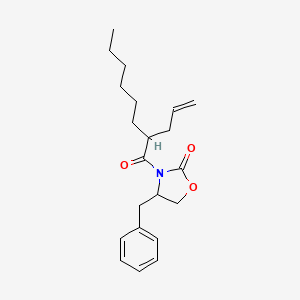

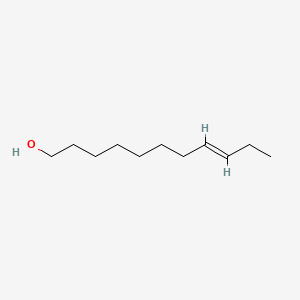

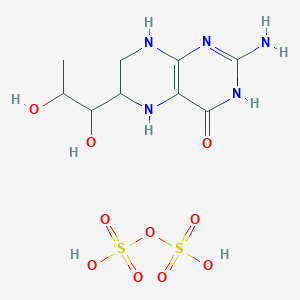
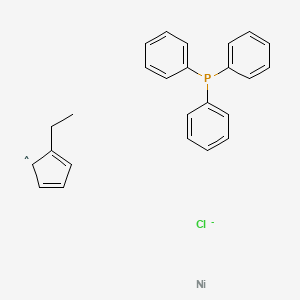



![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
